molecular formula C24H28N2O2 B14682061 2,5-Bis(4-butoxyphenyl)pyrimidine CAS No. 29134-13-2

2,5-Bis(4-butoxyphenyl)pyrimidine

Cat. No.: B14682061
CAS No.: 29134-13-2
M. Wt: 376.5 g/mol
InChI Key: PSCKAEJSALTMHE-UHFFFAOYSA-N
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Description

2,5-Bis(4-butoxyphenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two butoxyphenyl groups attached to the pyrimidine ring at positions 2 and 5. Pyrimidine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-butoxyphenyl)pyrimidine typically involves the reaction of 4-butoxyaniline with a suitable pyrimidine precursor. One common method is the condensation of 4-butoxyaniline with 2,5-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(4-butoxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products Formed:

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated butoxy groups.

    Substitution: Substituted derivatives with various functional groups replacing the butoxy groups.

Scientific Research Applications

2,5-Bis(4-butoxyphenyl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(4-butoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,5-Bis(4-butoxyphenyl)pyrimidine can be compared with other similar compounds, such as:

    2,5-Bis(4-methoxyphenyl)pyrimidine: Similar structure but with methoxy groups instead of butoxy groups.

    2,5-Bis(4-ethoxyphenyl)pyrimidine: Similar structure but with ethoxy groups instead of butoxy groups.

    2,5-Bis(4-propoxyphenyl)pyrimidine: Similar structure but with propoxy groups instead of butoxy groups.

Uniqueness: The uniqueness of this compound lies in its specific butoxy substituents, which can influence its chemical reactivity, biological activity, and physical properties. These unique characteristics make it a valuable compound for various research and industrial applications.

Properties

CAS No.

29134-13-2

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

2,5-bis(4-butoxyphenyl)pyrimidine

InChI

InChI=1S/C24H28N2O2/c1-3-5-15-27-22-11-7-19(8-12-22)21-17-25-24(26-18-21)20-9-13-23(14-10-20)28-16-6-4-2/h7-14,17-18H,3-6,15-16H2,1-2H3

InChI Key

PSCKAEJSALTMHE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=C(C=C3)OCCCC

Origin of Product

United States

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